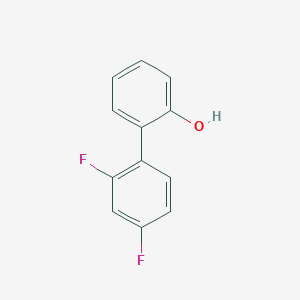

2-(2,4-Difluorophenyl)phenol

Descripción general

Descripción

“2-(2,4-Difluorophenyl)phenol” is an organic compound that is used as a building block in the synthesis of various pharmaceutical compounds . It has a molecular weight of 206.19 .

Synthesis Analysis

The synthesis of “2-(2,4-Difluorophenyl)phenol” involves several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . It has also been used as a primary ligand in the synthesis of phosphorescent Ir(III) complexes .

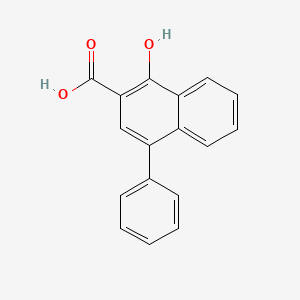

Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorophenyl)phenol” includes a phenol group attached to a benzene ring, which is further connected to two fluorine atoms . The structure is influenced by the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .

Chemical Reactions Analysis

Phenols, including “2-(2,4-Difluorophenyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They do not undergo oxidation in the same way as alcohols because they lack a hydrogen atom on the hydroxyl-bearing carbon .

Physical And Chemical Properties Analysis

“2-(2,4-Difluorophenyl)phenol” is a solid at room temperature . It has a boiling point of 52-53 °C/19 mmHg and a melting point of 22.4 °C . Its density is 1.362 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Electrochemical Degradation of Phenolic Pollutants

As a phenolic compound, 2,4-difluorophenol is relevant in environmental remediation. Researchers investigate its electrochemical degradation to remove phenolic pollutants from water. Electro-Fenton oxidation, using appropriate electrodes, can efficiently break down phenol derivatives, including 2,4-difluorophenol .

Structural and Magnetic Studies

Scientists study the effects of difluorophenyl substituents on the structural, redox, and magnetic properties of related compounds. These investigations contribute to our understanding of molecular behavior and can inform the design of functional materials with tailored properties .

Safety and Hazards

“2-(2,4-Difluorophenyl)phenol” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and wash thoroughly after handling .

Direcciones Futuras

While specific future directions for “2-(2,4-Difluorophenyl)phenol” are not mentioned in the search results, there have been advances in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research could potentially influence the future applications of “2-(2,4-Difluorophenyl)phenol”.

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a starting reagent in the synthesis of various organic compounds , suggesting that it may interact with a variety of molecular targets.

Mode of Action

It’s known that the compound can undergo acid/base-induced structural transformations, which can be confirmed by their 1h nmr spectra . This suggests that the compound may interact with its targets through acid-base reactions, leading to structural changes.

Biochemical Pathways

It’s known that the compound is used in the synthesis of various organic compounds , suggesting that it may be involved in a variety of biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 1300922 , which may influence its bioavailability.

Result of Action

It’s known that the compound can undergo acid/base-induced structural transformations , suggesting that it may induce structural changes in its targets, leading to various molecular and cellular effects.

Action Environment

It’s known that the compound can undergo acid/base-induced structural transformations , suggesting that changes in pH may influence its action and stability.

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUOWQHPBXVJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680810 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)phenol | |

CAS RN |

1225946-59-7 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]benzohydrazide](/img/structure/B3059660.png)

![methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B3059662.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B3059663.png)

![Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-](/img/structure/B3059667.png)

![Benzoic acid, 4-[(phenylamino)methyl]-](/img/structure/B3059668.png)

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B3059669.png)